molecular formula C23H30O7 B1244901 norcaesalpinin A

norcaesalpinin A

カタログ番号: B1244901
分子量: 418.5 g/mol
InChIキー: SOBRISMVUYEESV-XCTTXMKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Norcaesalpinin A is a 17-norcassane-type diterpene isolated primarily from the seed kernels of Caesalpinia crista (syn. Caesalpinia bonduc), a plant widely studied for its bioactive secondary metabolites . Structurally, it belongs to the norcassane family, characterized by a truncated cassane skeleton with 17 carbons instead of the typical 20-carbon framework of cassane diterpenoids. This modification arises from the loss of a methyl group at position C-17, a hallmark of norcassane derivatives . Norcaesalpinin A has been identified alongside other norcassanes (e.g., norcaesalpinins B, C, D, E) and cassanes (e.g., caesalpinins C-G) in phytochemical screenings, though its bioactivity profile remains less explored compared to its analogs .

特性

分子式

C23H30O7

分子量

418.5 g/mol

IUPAC名

[(1R,2S,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)29-18-11-21(3,4)23(27)8-6-14-16(22(23,5)20(18)30-13(2)25)10-17-15(19(14)26)7-9-28-17/h7,9,14,16,18,20,27H,6,8,10-11H2,1-5H3/t14-,16+,18+,20+,22+,23-/m1/s1

InChIキー

SOBRISMVUYEESV-XCTTXMKUSA-N

異性体SMILES

CC(=O)O[C@H]1CC([C@@]2(CC[C@@H]3[C@@H]([C@]2([C@H]1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C

正規SMILES

CC(=O)OC1CC(C2(CCC3C(C2(C1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Compounds

Norcaesalpinin A shares a core diterpenoid framework with cassane and norcassane derivatives but differs in key structural features:

Table 1: Structural Comparison of Norcaesalpinin A and Related Compounds
Compound Skeleton Type Key Structural Features Source Plant References
Norcaesalpinin A 17-Norcassane Lacks C-17 methyl group; retains cassane backbone C. crista
Norcaesalpinin C 16-Norcassane Truncated at C-16; distinct oxygenation pattern C. crista
Caesalpinin F Cassane 20-carbon cassane with furan ring C. sappan
Norcaesalpinin E 17-Norcassane Hydroxylation at C-1/C-2; potent antimalarial C. crista
Phangininoxys B Cassane hemiketal Hemiketal formation at C-16/C-20 C. sappan

Key Observations :

  • Skeleton Variation: Norcaesalpinin A’s 17-norcassane skeleton contrasts with norcaesalpinin C’s 16-norcassane framework, highlighting positional truncation differences in norcassanes .
  • Functional Groups: Unlike cassanes (e.g., caesalpinin F) with furan rings or hemiketals (e.g., phangininoxys B), norcaesalpinin A lacks these motifs, suggesting divergent biosynthetic pathways .
  • Stereochemistry: Structural elucidation via NMR and X-ray crystallography reveals distinct stereochemical configurations at C-5 and C-10 compared to analogs like norcaesalpinin B .

Bioactivity Comparison

While norcaesalpinin A’s bioactivity is understudied, related compounds exhibit significant cytotoxic, antimalarial, and antiplasmodial properties:

Table 2: Bioactivity Profiles of Norcaesalpinin A and Analogs
Compound Cytotoxicity (IC₅₀) Antimalarial Activity (IC₅₀) Other Activities References
Norcaesalpinin A Not reported Not reported Isolated but untested
Norcaesalpinin J HEP G2: 4.4 µg/mL; MCF-7: 5.1 µg/mL Not reported Moderate cytotoxicity
Norcaesalpinin E Not reported P. falciparum: 90 nM Most potent antimalarial
Norcaesalpinin D Not reported P. falciparum: 0.98–2.13 µg/mL First report of antiplasmodial
Caesalpinin F ADMET properties analyzed Not reported Drug-likeness potential

Key Findings :

  • Antimalarial Potency: Norcaesalpinin E is the most active analog, with an IC₅₀ of 90 nM against Plasmodium falciparum, outperforming clinical antimalarials like chloroquine .
  • Cytotoxicity: Norcaesalpinin J shows broad-spectrum cytotoxicity against HEP G2, HCT-8, and MCF-7 cells, suggesting a role in oncology .
  • Gaps in Knowledge: Norcaesalpinin A’s biological activities remain uncharacterized, though its structural similarity to active norcassanes warrants further investigation.

Q & A

Basic Research Questions

Q. How can norcaesalpinin A be reliably identified and isolated from plant sources like Caesalpinia species?

  • Methodological Answer : Use a combination of chromatographic techniques (e.g., HPLC, TLC) for preliminary separation, followed by spectroscopic analysis (1H/13C NMR, IR, CD) to confirm structural identity. For example, intermediate compounds in the synthesis of norcaesalpinin analogs were characterized via NMR and IR to match reported data . Isolation protocols from Caesalpinia crista seed kernels involve CH₂Cl₂ extraction and repeated column chromatography .

Q. What are the primary biological activities associated with norcaesalpinin A, and how are these activities validated experimentally?

  • Methodological Answer : Antimalarial activity is assessed via antiplasmodial assays (e.g., testing against Plasmodium falciparum FCR-3/A2 clones, IC₅₀ values). Norcaesalpinin F, a structural analog, showed IC₅₀ = 0.14 µM, validated through dose-response curves and replication studies . Bioactivity studies should include positive controls (e.g., chloroquine) and statistical validation of results.

Q. What analytical tools are critical for confirming the purity and stereochemistry of norcaesalpinin A?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, circular dichroism (CD) for stereochemical analysis, and X-ray crystallography for absolute configuration. For example, (+)-norcaesalpinin P was confirmed as a single diastereomer via CD and NMR .

Advanced Research Questions

Q. How can synthetic routes to norcaesalpinin A be optimized for scalability and yield?

  • Methodological Answer : Key steps include Birch reduction (Li/NH₃) and dihydroxylation (OsO₄/DABCO/NMO) for stereoselective synthesis. Optimize reaction conditions (e.g., solvent, temperature) to improve yields. For instance, intermediate 7 in norcaesalpinin P synthesis achieved 50% yield via stepwise optimization . Computational modeling (DFT) can predict reaction pathways to reduce trial-and-error experimentation.

Q. How do structural modifications (e.g., hydroxylation, acetylation) impact the bioactivity of norcaesalpinin analogs?

  • Methodological Answer : Compare analogs (e.g., norcaesalpinins F, MD, MC) via structure-activity relationship (SAR) studies. Use in vitro assays to test anti-inflammatory, antimalarial, or cytotoxic effects. For example, norcaesalpinin MD (C₂₃H₂₈O₈) showed distinct bioactivity profiles due to its unique substituents . Molecular docking can identify binding interactions with target proteins (e.g., PfATP6 in malaria).

Q. How can contradictions in reported bioactivity data for norcaesalpinin A be resolved?

  • Methodological Answer : Conduct systematic reviews to assess variability in experimental conditions (e.g., cell lines, compound purity). Replicate studies under standardized protocols and perform meta-analyses. emphasizes addressing research gaps through transparent reporting of methods and controls .

Q. What experimental designs are optimal for studying norcaesalpinin A’s mechanism of action in metabolic pathways?

  • Methodological Answer : Use metabolomics (LC-MS) to track metabolite changes in treated cells. Combine gene knockout models (e.g., CRISPR/Cas9) with transcriptomic analysis to identify target pathways. For example, norcaesalpinin analogs in Caesalpinia species may modulate lipid metabolism, requiring integration of in silico and in vivo data .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of norcaesalpinin A in bioassays?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure replicates (n ≥ 3) and report confidence intervals .

Q. How can reproducibility challenges in norcaesalpinin A isolation be mitigated?

  • Methodological Answer : Document detailed protocols in supplementary materials, including solvent gradients, column specifications, and spectroscopic parameters. Share raw data (e.g., NMR spectra) via public repositories. highlights the importance of method transparency for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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